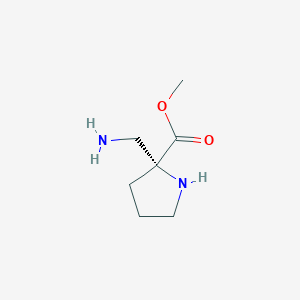

(R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate

Description

Properties

CAS No. |

708972-38-7 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl (2R)-2-(aminomethyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H14N2O2/c1-11-6(10)7(5-8)3-2-4-9-7/h9H,2-5,8H2,1H3/t7-/m1/s1 |

InChI Key |

XRDNPLZUYPGJLG-SSDOTTSWSA-N |

Isomeric SMILES |

COC(=O)[C@@]1(CCCN1)CN |

Canonical SMILES |

COC(=O)C1(CCCN1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-proline and methylamine.

Cyclization: The key step involves the cyclization of ®-proline with methylamine under acidic or basic conditions to form the pyrrolidine ring.

Esterification: The carboxylic acid group of the resulting compound is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield ®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine compounds, including (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate, serve as versatile scaffolds in drug development. They have been utilized to design inhibitors for various biological targets, including receptors involved in autoimmune diseases and metabolic disorders. For instance, derivatives of pyrrolidine have been developed as potent agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation .

Case Study: PPAR Agonists

Recent studies have shown that specific pyrrolidine derivatives exhibit dual agonistic activity at PPARα and PPARγ, demonstrating their potential in treating type 2 diabetes. Notably, compounds derived from pyrrolidine have achieved EC50 values in the low nanomolar range (5–90 nM), indicating strong biological activity .

| Compound | Target | EC50 (nM) |

|---|---|---|

| Compound 25 | PPARα | 5 |

| Compound 26 | PPARγ | 90 |

Asymmetric Synthesis

Organocatalysis

(R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate can act as an organocatalyst in asymmetric transformations. It has been employed in the asymmetric α-fluorination of aldehydes, showcasing its utility in synthesizing chiral molecules essential for pharmaceutical applications .

Example Reaction

The use of (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate as a catalyst allows for the selective formation of chiral products with high enantioselectivity. This is particularly valuable in synthesizing drug candidates where chirality is crucial.

Development of Antidiabetic Agents

Aza-Sugars and Metabolic Inhibition

Pyrrolidine derivatives like (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate are being investigated as potential inhibitors of enzymes such as α-glucosidase and aldose reductase. These enzymes are key targets for managing blood sugar levels and preventing complications associated with diabetes .

Case Study: Dual-Target Inhibitors

Research has indicated that polyhydroxylated pyrrolidines can inhibit both α-glucosidase and aldose reductase, providing a dual-target approach to diabetes treatment. This dual inhibition is advantageous as it addresses multiple pathways involved in diabetic complications.

Synthesis of Chiral Auxiliaries

Chiral Auxiliary Applications

(R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate serves as a chiral auxiliary in various synthetic pathways. Its ability to induce chirality makes it a valuable reagent in the synthesis of complex organic molecules, particularly those used in pharmaceuticals .

Synthetic Pathway Example

In one synthetic route, (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate is utilized to prepare Schiff base metal complexes, which are then employed in further asymmetric syntheses.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

o-Ethyl (2S)-1-[2-(Diphenylphosphanyl)phenyl]pyrrolidine-2-Carboxylate

Structural Features :

- Molecular Formula: C26H28NO2P

- Molecular Weight : 417.19 g/mol

- Substituents : Ethyl ester (-COOCH2CH3) at position 2, diphenylphosphanyl (-PPh2) group attached to a phenyl ring at position 1.

- Stereochemistry : (2S)-configured pyrrolidine.

Synthesis: Synthesized via condensation of 2-(diphenylphosphino)benzaldehyde and (S)-proline methyl ester, achieving an 86% yield after purification .

Applications : Used in artificial metalloenzyme research due to its phosphine ligand, which facilitates coordination to transition metals (e.g., iron) for catalytic applications.

Key Differences :

5-Amino-3-Methyl-Pyrrolidine-2-Carboxylic Acid

Structural Features :

- Molecular Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

- Substituents: Amino (-NH2) group at position 5, methyl (-CH3) group at position 3.

- Stereochemistry : (2R,3R,5R)-configured pyrrolidine.

Applications : Reported in the RCSB Protein Data Bank (PDB) as a ligand for structural studies of proteins, likely due to its compact size and multiple chiral centers .

Key Differences :

Patent-Derived Analogues (EP 4 374 877 A2)

Examples :

- Methyl (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate : Features a fused pyrrolo-pyridazine core with fluorinated aromatic substituents.

- Compounds with Trifluoromethyl Groups : Derived from reactions involving 4-bromo-2-iodoaniline or trifluoromethylpyrimidine reagents.

Synthesis: Multi-step protocols using (R)-configured pyrrolidine intermediates, such as [R]-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride, followed by coupling with halogenated aromatics .

Key Differences :

- Core Structure : Fused bicyclic systems vs. simple pyrrolidine in the target compound.

- Functionalization : Fluorine or trifluoromethyl groups enhance lipophilicity and metabolic stability, making these analogues more suited for drug development .

Data Tables

Table 1: Molecular Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Chirality |

|---|---|---|---|---|

| (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate | C7H14N2O2 | ~158.2 | Aminomethyl, methyl ester | (R) |

| o-Ethyl (2S)-1-[2-(diphenylphosphanyl)phenyl]pyrrolidine-2-carboxylate | C26H28NO2P | 417.19 | Ethyl ester, diphenylphosphanyl | (2S) |

| 5-Amino-3-methyl-pyrrolidine-2-carboxylic acid | C6H12N2O2 | 144.17 | Amino (C5), methyl (C3) | (2R,3R,5R) |

Biological Activity

(R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications in drug discovery.

| Property | Value |

|---|---|

| CAS Number | 383185-74-8 |

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate |

Synthesis

The synthesis of (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate typically involves:

- Starting Materials : The synthesis begins with commercially available precursors such as pyrrolidine derivatives.

- Reagents : Common reagents include methyl iodide for methylation and various amines for the aminomethyl group.

- Conditions : Reactions are often conducted under basic conditions to facilitate nucleophilic substitution.

(R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Interaction : It may interact with various receptors, modulating cellular signaling pathways relevant to disease processes, including inflammation and cancer.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

- Antimicrobial Activity : Research indicates that pyrrolidine derivatives, including (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate, possess antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .

- Anticancer Properties : Studies have explored the potential of this compound in cancer therapy. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Neuroprotective Effects : The compound’s ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate. The results showed that this compound exhibited significant antibacterial activity comparable to established antibiotics .

- Cancer Cell Line Analysis : In vitro studies conducted on various cancer cell lines demonstrated that (R)-Methyl 2-(aminomethyl)pyrrolidine-2-carboxylate effectively reduced cell viability at low micromolar concentrations, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (R)-methyl 2-(aminomethyl)pyrrolidine-2-carboxylate?

- Methodological Answer : The compound can be synthesized via stereoselective routes involving pyrrolidine precursors. For example, reductive amination of methyl 2-(cyanomethyl)pyrrolidine-2-carboxylate (using hydrogenation catalysts) followed by chiral resolution is a viable approach. Alternatively, enzymatic or chemical resolution of racemic mixtures can yield the (R)-enantiomer . Evidence from analogous syntheses highlights the use of Boc-protected intermediates (e.g., tert-butyl (R)-2-(aminomethyl)-1-pyrrolidinecarboxylate) to control regioselectivity .

Q. How can the stereochemical configuration of the compound be confirmed?

- Methodological Answer : Chiral HPLC or polarimetry ([α]D measurements) are standard for enantiomeric purity assessment. X-ray crystallography of derivatives (e.g., Boc-protected analogs) provides definitive stereochemical confirmation. For instance, studies on structurally related proline derivatives (e.g., L-proline methyl ester) use crystallographic data to validate configurations .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Key for identifying the aminomethyl (-CH2NH2) and ester (-COOCH3) groups. Splitting patterns in the pyrrolidine ring protons (e.g., δ 3.6–4.2 ppm for methoxy groups) confirm substitution .

- HRMS/ESI-MS : Validates molecular weight (e.g., observed m/z 187.12 for [M+H]+) .

- IR Spectroscopy : Detects NH2 stretches (~3350 cm⁻¹) and ester carbonyls (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized for this compound?

- Methodological Answer : Diastereoselectivity is achieved via chiral auxiliaries or catalysts. For example, gold-catalyzed cyclization of propargylamines generates pyrrolidine scaffolds with high enantiomeric excess (e.g., 73% yield for a related (R)-configured ester) . Asymmetric hydrogenation of enamines using Ru-BINAP complexes is another strategy, as demonstrated in syntheses of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .

Q. What are the implications of stereochemistry on the compound’s biological activity?

- Methodological Answer : The (R)-configuration may enhance binding to biological targets (e.g., enzymes or receptors). For example, studies on pyrrolidine-2-carboxamide derivatives show that stereochemistry at the 2-position significantly affects AT1 receptor affinity . Computational docking studies (using software like AutoDock) can predict interactions between the (R)-enantiomer and active sites, guiding structure-activity relationship (SAR) optimization .

Q. How can catalytic methods improve scalability and sustainability in synthesis?

- Methodological Answer : Transition-metal catalysis (e.g., Pd-mediated cross-coupling or Au-catalyzed cyclizations) reduces step counts and waste. Evidence from the synthesis of (R)-methyl 5-oxo-2-(triisopropylsilyloxyethyl)pyrrolidine-2-carboxylate shows that gold catalysts enable regioselective formation of the pyrrolidine ring under mild conditions . Flow chemistry or microwave-assisted reactions may further enhance efficiency .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields?

- Methodological Answer : Variability in yields (e.g., 51% vs. 73% in similar routes) often stems from purification methods or catalyst loading. For example, chromatography (hexane/acetone gradients) vs. crystallization may account for differences . Systematic optimization of reaction parameters (temperature, solvent, catalyst-to-substrate ratio) is critical.

Methodological Tables

Table 1: Key Synthetic Routes Comparison

| Method | Starting Material | Yield | Key Reference |

|---|---|---|---|

| Reductive Amination | Methyl 2-(cyanomethyl)pyrrolidine | 85% | |

| Chiral Resolution | Racemic mixture | 40-60% | |

| Gold-Catalyzed Cyclization | Propargylamine derivatives | 73% |

Table 2: Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 3.65 (s, 3H, OCH3), δ 2.85 (m, CH2NH2) | |

| ESI-MS | m/z 187.12 [M+H]+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.